molecular formula C15H25N3 B12999473 N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B12999473
M. Wt: 247.38 g/mol
InChI Key: XYXMIACGJDHONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring substituted with four methyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine derivatives under specific conditions. One common method includes the use of N-methylation reactions, where the piperidine derivative is reacted with methylating agents such as methyl iodide or dimethyl sulfate . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability . The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Hydroxylamines, nitroxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage . It may also interact with specific pathways involved in cellular signaling and metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-14(2)10-12(11-15(3,4)17-14)18(5)13-8-6-7-9-16-13/h6-9,12,17H,10-11H2,1-5H3

InChI Key

XYXMIACGJDHONJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C2=CC=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.